molecular formula C9H18INO2 B8193758 Tert-butyl(4-iodobutyl)carbamic acid

Tert-butyl(4-iodobutyl)carbamic acid

Cat. No.: B8193758
M. Wt: 299.15 g/mol
InChI Key: TTZLWWIUMNRQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl(4-iodobutyl)carbamic acid is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 4-iodobutyl chain. The Boc group is widely used in organic synthesis to protect amines, while the aliphatic iodine substituent serves as a reactive handle for cross-coupling reactions or nucleophilic substitutions. This compound is structurally distinct due to the iodine atom positioned on a flexible butyl chain, which contrasts with related compounds where halogens or functional groups are attached to aromatic rings or cyclic frameworks. Its molecular formula is C₁₆H₂₄INO₂, with a molecular weight of 389.27 g/mol .

Properties

IUPAC Name

tert-butyl(4-iodobutyl)carbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18INO2/c1-9(2,3)11(8(12)13)7-5-4-6-10/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLWWIUMNRQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCCCI)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of Tert-butyl(4-iodobutyl)carbamic acid and analogous compounds:

Compound Name Molecular Formula Substituent/Position Key Features Applications References
This compound C₁₆H₂₄INO₂ Iodine (aliphatic, C4) Reactive aliphatic iodine for cross-coupling; Boc-protected amine Suzuki couplings, drug intermediates
(3-Iodo-benzyl)-carbamic acid tert-butyl ester C₁₂H₁₆INO₂ Iodine (aromatic, benzyl) Aromatic iodine for Ullmann or Buchwald couplings; steric hindrance Ligand synthesis, bioconjugation
tert-Butyl 4-bromobenzylcarbamate C₁₂H₁₆BrNO₂ Bromine (aromatic, benzyl) Less reactive halogen; cost-effective leaving group Pharmaceutical intermediates
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate C₉H₁₉NO₃ Hydroxyl (aliphatic, C4) Hydrogen-bonding capability; chiral center Chiral building blocks, peptide synthesis
TERT-BUTYL (4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-YL)CARBAMATE C₁₁H₂₂N₂O₃ Aminomethyl (cyclic) Cyclic structure enhances rigidity; amino group for further functionalization Enzyme inhibitors, macrocycles

Physical Properties

  • Molecular Weight and Solubility : The iodine atom in this compound increases molecular weight (389.27 g/mol) and hydrophobicity (predicted LogP ~2.7) compared to hydroxylated analogs (e.g., : 189.25 g/mol, LogP ~1.5) .
  • Thermal Stability : Boc-protected compounds generally exhibit stability up to 150°C, but iodinated derivatives may decompose at lower temperatures due to iodine’s volatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.